molecular formula C24H24N2O4S B11418393 7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11418393
M. Wt: 436.5 g/mol
InChI Key: LVSKWWWYXKDXDP-UHFFFAOYSA-N
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Description

7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as ethoxy, methoxy, hydroxy, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as ethyl cyanoacetate, substituted benzaldehydes, and thioamides. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine. The reaction mixture is usually heated to reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
  • 7-(4-ethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Uniqueness

The uniqueness of 7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both ethoxy and methoxy groups, along with the hydroxy and carbonitrile functionalities, allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C24H24N2O4S/c1-4-30-20-10-7-16(11-21(20)29-3)18-12-22(27)26-23(19(18)13-25)31-14-24(26,28)17-8-5-15(2)6-9-17/h5-11,18,28H,4,12,14H2,1-3H3

InChI Key

LVSKWWWYXKDXDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)C)O)OC

Origin of Product

United States

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